Colchifoline

Description

Structure

3D Structure

Properties

CAS No. |

74515-40-5 |

|---|---|

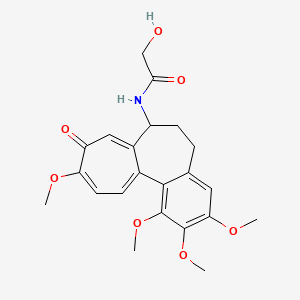

Molecular Formula |

C22H25NO7 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

InChI |

InChI=1S/C22H25NO7/c1-27-17-8-6-13-14(10-16(17)25)15(23-19(26)11-24)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26) |

InChI Key |

DIELAJDYLJKYSH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |

Other CAS No. |

74515-40-5 |

Synonyms |

colchifoline |

Origin of Product |

United States |

Foundational & Exploratory

Colchifoline: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring tropolone alkaloid, is a close structural analog of the well-known anti-inflammatory and antimitotic agent, colchicine. While present in smaller quantities, its shared structural features with colchicine suggest a similar potential for therapeutic applications, including the treatment of gout and certain cancers. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and methods for its isolation and characterization. It further details experimental protocols for evaluating its biological activity and explores its interaction with tubulin, a key mechanism of action for this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Natural Sources

This compound was first identified as a minor alkaloid during phytochemical investigations of various species of the Colchicum genus, plants historically recognized for their medicinal properties due to their rich colchicinoid content.

Natural Abundance

This compound is found alongside its more abundant parent compound, colchicine, in several Colchicum species. Its presence has been confirmed in Colchicum autumnale, Colchicum speciosum, and Colchicum robustum. Quantitative analysis of the alkaloid content in the corms of Colchicum kurdicum has also identified this compound as one of the primary bioactive tropolone alkaloids. While yields can vary depending on the plant species, geographical location, and harvesting time, the data underscores the potential of these plants as a natural source for this compound.

| Plant Species | Plant Part | This compound Content | Reference |

| Colchicum kurdicum | Corms | Identified as a major bioactive tropolone alkaloid | [1] |

| Colchicum autumnale | - | Present | [2] |

| Colchicum speciosum | - | Present | [2] |

| Colchicum robustum | - | Present | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₇ | [3] |

| Molecular Weight | 415.4 g/mol | [3] |

| Melting Point | Not available | - |

| Optical Rotation | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of Minor Colchicinoids

The isolation of this compound from Colchicum species presents a challenge due to its lower abundance compared to colchicine. The following protocol outlines a general strategy for the extraction and separation of minor colchicinoids.

Protocol 1: Isolation of this compound

-

Extraction:

-

Air-dry and powder the corms of the selected Colchicum species.

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Wash the acidic solution with chloroform to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform. The chloroform layer will contain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Monitor the fractions using thin-layer chromatography (TLC) with a chloroform-methanol (9:1) solvent system and visualize under UV light.

-

Combine fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column.

-

Use a mobile phase of acetonitrile and water with a gradient elution.

-

Monitor the eluent with a UV detector at 254 nm.

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

-

Structural Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 2: Structural Elucidation by MS and NMR

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum using Electrospray Ionization (ESI) to determine the exact mass and molecular formula.

-

Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which provides insights into the compound's substructures. The fragmentation of the tropolone ring and the loss of the acetamide side chain are characteristic features.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for assembling the complete molecular structure.

-

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed in vitro by its ability to inhibit protein denaturation, a hallmark of inflammation.[3][4][5]

Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Assay Procedure:

-

In a microplate, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (pH 6.3) and 2 mL of varying concentrations of this compound or the standard drug.

-

For the control, mix 0.2 mL of BSA solution with 4.8 mL of phosphate-buffered saline.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of protein denaturation) by plotting a dose-response curve.

-

| Compound | IC₅₀ (Protein Denaturation) | Reference |

| This compound | Not available | - |

| Diclofenac Sodium (Standard) | ~10-20 µg/mL (Typical range) | [6] |

Tubulin Polymerization Inhibition Assay

The primary mechanism of action for colchicine and its analogs is the inhibition of microtubule formation by binding to tubulin.

Protocol 4: Tubulin Polymerization Assay

-

Reagents:

-

Purified tubulin protein.

-

GTP (Guanosine triphosphate).

-

Polymerization buffer.

-

This compound and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

-

Assay Procedure:

-

Pre-incubate varying concentrations of this compound or the control with tubulin in a 96-well plate at 37°C for 15 minutes.

-

Initiate polymerization by adding GTP to each well.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the percentage inhibition of tubulin polymerization for each concentration of this compound.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of tubulin polymerization.

-

| Compound | IC₅₀ (Tubulin Polymerization) | Reference |

| This compound | Not available | - |

| Colchicine (Standard) | ~1-5 µM (Typical range) | [7] |

Signaling Pathway

This compound, like colchicine, is believed to exert its biological effects primarily through its interaction with the protein tubulin. Tubulin dimers polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

By binding to the colchicine-binding site on β-tubulin, this compound can inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the metaphase, ultimately inducing apoptosis (programmed cell death) in proliferating cells. This mechanism is the basis for the potential anticancer activity of colchicinoids.

In the context of inflammation, the disruption of microtubule function in neutrophils inhibits their migration to the site of inflammation and reduces the release of inflammatory mediators, thereby exerting an anti-inflammatory effect.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications stemming from its structural similarity to colchicine. This guide has provided a foundational understanding of its discovery, natural sources, and key experimental protocols for its study. However, significant research gaps remain. Future investigations should focus on:

-

Quantitative Analysis: Comprehensive quantification of this compound content across a wider range of Colchicum species to identify high-yielding sources.

-

Physicochemical Characterization: Detailed determination of its melting point, optical rotation, and solubility to aid in its development as a pharmaceutical agent.

-

Biological Evaluation: Rigorous in vitro and in vivo studies to establish its IC₅₀ values for anti-inflammatory and antiproliferative activities and to compare its potency and toxicity profile with that of colchicine.

-

Mechanism of Action: In-depth studies to confirm its binding affinity to tubulin and to explore any other potential molecular targets and signaling pathways.

Addressing these research areas will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Colchifoline in Colchicum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring tropolone alkaloid found in Colchicum species, is a close structural analog of the well-known anti-inflammatory drug colchicine. While the biosynthetic pathway of colchicine has been largely elucidated, the specific enzymatic steps leading to this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, leveraging the established colchicine pathway as a foundational framework. It details the precursor molecules, key enzymatic reactions, and proposed final steps in this compound formation. This document also collates available quantitative data on alkaloid content in Colchicum species and outlines relevant experimental protocols for the analysis and study of these compounds, aiming to facilitate further research and potential biotechnological production.

Introduction

Colchicum species are a rich source of tropolone alkaloids, with colchicine being the most prominent and therapeutically significant compound. Colchicine is an FDA-approved drug for the treatment of gout and familial Mediterranean fever.[1] this compound, also known as 3-demethylcolchicine, is another significant alkaloid present in these plants.[2] Its structural similarity to colchicine suggests a shared biosynthetic origin, with this compound likely representing a final modification of a common precursor. Understanding the complete biosynthetic pathway of this compound is crucial for several reasons: it can enable the development of biotechnological production platforms for this and related alkaloids, facilitate the discovery of novel enzymatic tools for synthetic biology, and provide insights into the chemical diversity of plant specialized metabolites.

This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing heavily on the recent breakthroughs in the elucidation of colchicine biosynthesis.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the same initial pathway as colchicine, diverging at a late stage. The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

From Amino Acids to the Tropolone Core

The foundational work by Nett, Lau, and Sattely in 2020 mapped a near-complete biosynthetic pathway to N-formyldemecolcine, a key precursor to colchicine.[1][3] This pathway involves a series of enzymatic reactions that construct the characteristic tricyclic structure of colchicinoids.

The key steps are:

-

Formation of the Phenethylisoquinoline Scaffold: The pathway initiates with the condensation of dopamine (derived from L-tyrosine) and 4-hydroxyphenylacetaldehyde (derived from L-phenylalanine) to form the phenethylisoquinoline backbone.

-

A Series of Methylations and Hydroxylations: The scaffold undergoes a series of modifications catalyzed by methyltransferases (MTs) and cytochrome P450 (CYP) enzymes.

-

Oxidative Coupling and Ring Expansion: A critical step involves an intramolecular oxidative coupling to form a dienone intermediate, followed by a remarkable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme to create the seven-membered tropolone ring.[1][3]

This series of reactions leads to the formation of N-formyldemecolcine.

The Final Step: 3-O-Demethylation to this compound

This compound is distinguished from a colchicine precursor by the presence of a hydroxyl group instead of a methoxy group at the C-3 position of the A ring. This structural difference points to a 3-O-demethylation reaction as the final step in its biosynthesis. While the specific plant enzyme responsible for this conversion has not yet been identified, evidence from other biological systems strongly suggests the involvement of a cytochrome P450 monooxygenase.

Studies have shown that microbial biotransformation of colchicine by Streptomyces griseus can produce 3-O-demethylcolchicine (this compound).[4] This indicates that enzymes capable of this specific demethylation exist in nature.

The proposed final step in the biosynthesis of this compound is the 3-O-demethylation of a colchicine-like precursor.

Quantitative Data

While precise kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, several studies have quantified the content of colchicine and related alkaloids, including this compound, in various Colchicum species and tissues. This information is valuable for selecting plant material for extraction and for understanding the regulation of alkaloid accumulation.

Table 1: Colchicine and Demecolcine Content in Selected Jordanian Colchicum Species

| Colchicum Species | Plant Part | (-)-Colchicine Content (% w/w) | (-)-Demecolcine Content (% w/w) |

| C. crocifolium | Total | - | 0.09 |

| C. ritchii | Flowers | 0.03 ± 0.01 | ND |

| Leaves | 0.04 ± 0.01 | 0.02 ± 0.01 | |

| Stems | 0.05 ± 0.01 | ND | |

| Mother Corms | 0.01 ± 0.00 | ND | |

| Daughter Corms | 0.01 ± 0.00 | ND | |

| C. triphyllum | Total | 0.10 | - |

| Flowers | 0.03 ± 0.01 | 0.01 ± 0.00 | |

| Leaves | 0.02 ± 0.01 | ND | |

| Stems | 0.02 ± 0.01 | 0.03 ± 0.01 | |

| Mother Corms | 0.02 ± 0.00 | 0.01 ± 0.00 | |

| Daughter Corms | 0.01 ± 0.00 | ND | |

| ND: Not Detected. Data extracted from Alali et al. (2006).[5] |

Table 2: Colchicine Content in Different Parts of Colchicum Species

| Colchicum Species | Plant Part | Growth Stage | Total (-)-Colchicine Content (% w/w) |

| C. brachyphyllum | Underground parts | Flowering | ~0.15 |

| Aerial parts | Flowering | ~0.04 | |

| C. tunicatum | Underground parts | Flowering | 0.12 |

| Underground parts | Vegetating | 0.13 | |

| Aerial parts | Flowering | ~0.04 | |

| Aerial parts | Vegetating | ~0.02 | |

| Data extracted from a study on seasonal variation.[6] |

Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound biosynthesis. These should be optimized for specific experimental conditions.

Extraction of Colchicinoids from Colchicum Species

This protocol outlines a general procedure for the extraction of alkaloids from plant material.

Materials:

-

Dried and powdered Colchicum corms or other tissues

-

Methanol

-

Chloroform

-

Sulfuric acid (H₂SO₄), 2% (v/v)

-

Ammonium hydroxide (NH₄OH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate the filtrate using a rotary evaporator.

-

Acidify the residue with 2% H₂SO₄ to a pH of approximately 2.

-

Partition the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layers.

-

Basify the aqueous layer to a pH of approximately 9 with NH₄OH.

-

Extract the alkaloids from the basified aqueous solution with chloroform three times.

-

Combine the chloroform extracts and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the chloroform to dryness to obtain the crude alkaloid extract.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

This compound standard

Protocol:

-

Sample Preparation: Dissolve the crude alkaloid extract or purified samples in a suitable solvent (e.g., methanol).

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

-

Flow rate: 0.3 - 0.5 mL/min

-

Column temperature: 25 - 40 °C

-

-

Mass Spectrometry Detection:

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Monitor the precursor-to-product ion transitions for this compound. The exact m/z values should be determined by direct infusion of a this compound standard.

-

Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification: Generate a standard curve using serial dilutions of the this compound standard to quantify the amount in the samples.[7][8][9][10][11]

Heterologous Expression of Candidate Enzymes

This protocol describes a general workflow for expressing a candidate plant cytochrome P450 gene in yeast (Pichia pastoris or Saccharomyces cerevisiae) to test its enzymatic activity.

Materials:

-

Yeast expression vector (e.g., pPICZ A for P. pastoris)

-

Competent yeast cells

-

Yeast growth media (e.g., YPD, BMGY, BMMY for P. pastoris)

-

Inducing agent (e.g., methanol for P. pastoris)

-

Substrate (e.g., a colchicine precursor)

-

Microsome isolation buffer

Protocol:

-

Gene Cloning: Clone the full-length cDNA of the candidate cytochrome P450 gene into the yeast expression vector.

-

Yeast Transformation: Transform the recombinant plasmid into the yeast cells using a standard protocol (e.g., electroporation or lithium acetate method).

-

Selection and Expression:

-

Select for positive transformants on appropriate selection media.

-

Grow a starter culture in a non-inducing medium.

-

Inoculate a larger culture in an appropriate growth medium and grow to a suitable cell density.

-

Induce protein expression by adding the inducing agent (e.g., methanol for the AOX1 promoter in P. pastoris).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., using glass beads or a French press).

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Incubate the isolated microsomes with the putative substrate and a source of reducing equivalents (e.g., NADPH).

-

Stop the reaction after a defined time.

-

Extract the products and analyze by LC-MS/MS to detect the formation of the expected product (this compound).

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Enzyme Identification

Caption: Workflow for the identification of the this compound biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound in Colchicum species is intricately linked to the well-established colchicine pathway. While the initial steps leading to the formation of the tropolone core are now largely understood, the specific enzyme responsible for the final 3-O-demethylation to produce this compound remains to be identified in plants. The evidence strongly suggests a role for a cytochrome P450 enzyme in this final conversion.

Future research should focus on the functional characterization of candidate genes identified through transcriptome analysis of Colchicum species. The successful identification and characterization of the this compound synthase would not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the potential biotechnological production of this compound and other related alkaloids. Further quantitative studies are also needed to determine the kinetics of the pathway enzymes and the factors regulating the flux towards different colchicinoids.

References

- 1. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

Colchifoline: A Technical Deep Dive into its Chemical Identity and Stereochemical Landscape

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the chemical structure and stereochemistry of Colchifoline, a naturally occurring alkaloid of the colchicinoid family. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, highlighting its structural nuances and the methodologies employed for the characterization of related compounds.

Chemical Structure and Nomenclature

This compound, a derivative of the well-known antimitotic agent colchicine, possesses the molecular formula C₂₂H₂₅NO₇ and a molecular weight of approximately 415.4 g/mol . Its systematic IUPAC name is 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide .

The core of the this compound molecule is a tricyclic system composed of a trimethoxy-substituted aromatic A ring fused to a seven-membered B ring, which in turn is fused to a seven-membered tropolone C ring. The key feature distinguishing this compound from colchicine is the presence of a hydroxyl group on the N-acetyl side chain attached to the B ring at the C7 position.

| Chemical Identifier | Value |

| Molecular Formula | C₂₂H₂₅NO₇ |

| Molecular Weight | 415.4 g/mol |

| IUPAC Name | 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide |

| CAS Number | 74515-40-5 |

Stereochemistry: A Complex Arrangement

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. Similar to colchicine, this compound possesses two key stereochemical features:

-

A Chiral Center: The carbon atom at position 7 (C7) of the B ring is a stereocenter. In naturally occurring (-)-colchicine, this center has an S configuration . It is presumed that this compound, being a closely related natural product, also possesses the (S) configuration at this center.

-

Axial Chirality: The biaryl bond connecting the A and C rings is sterically hindered, leading to atropisomerism. This restricted rotation creates a chiral axis. In natural colchicine, the helicity of this biaryl system is designated as a(S) (or M for minus). It is highly probable that this compound shares this same axial chirality.

Therefore, the absolute configuration of natural this compound is presumed to be (a_S_,7_S_) .

Experimental Protocols for Structural Elucidation

Isolation and Purification

A generalized workflow for the isolation of this compound from its natural sources, such as various species of the Colchicum plant, would typically involve the following steps:

Structural Characterization

The definitive structure of this compound would be established through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Key signals would include those for the four methoxy groups, the aromatic protons on the A and C rings, the methylene and methine protons on the B ring, and the protons of the hydroxyacetamide side chain.

-

¹³C NMR: Would identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular scaffold.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.

-

X-ray Crystallography: This technique, if a suitable single crystal of this compound can be obtained, would provide unambiguous proof of the chemical structure and the absolute stereochemistry. It would also yield precise quantitative data on bond lengths, bond angles, and torsional angles.

Quantitative Data

Detailed quantitative data for this compound from X-ray crystallography, such as bond lengths, bond angles, and crystal system parameters, are not currently available in published literature. For reference, the related molecule, colchicine, typically crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. It is plausible that this compound would exhibit similar crystallographic properties.

Signaling Pathways and Logical Relationships

Colchicine, and by extension its derivatives like this compound, are known to exert their biological effects primarily through interaction with tubulin. The logical relationship for the primary mechanism of action is as follows:

Conclusion

This compound is an intriguing natural product with a well-defined chemical structure closely related to that of colchicine. While its stereochemistry is presumed based on its biogenetic relationship with colchicine, a definitive confirmation through total synthesis or X-ray crystallography is yet to be reported in the literature. The experimental methodologies for the detailed characterization of such a molecule are well-established. Further research into this and other minor colchicinoids could provide valuable insights for the development of new therapeutic agents.

An In-depth Technical Guide to the Physical and Chemical Properties of Colchifoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline is a naturally occurring alkaloid belonging to the tropolone alkaloid family, structurally related to the well-known mitotic agent colchicine. Found in plants of the Colchicum genus, particularly Colchicum ritchii, this compound is of significant interest to the scientific community for its potential pharmacological activities, which are presumed to be similar to those of colchicine, including anti-inflammatory and anti-mitotic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and an examination of its biological mechanism of action. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, colchicine, is included for comparative purposes where noted.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been characterized. This section summarizes the known physical and chemical data for this compound. For context and comparison, corresponding data for the extensively studied analog, colchicine, are also provided.

General Properties

| Property | This compound | Colchicine (for comparison) |

| CAS Number | 74515-40-5[1] | 64-86-8[2] |

| Molecular Formula | C22H25NO7[1] | C22H25NO6[3] |

| Molecular Weight | 415.4 g/mol [1] | 399.4 g/mol [3] |

| IUPAC Name | 2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide[1] | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[3] |

| Appearance | Not specified | Pale yellow to greenish-yellow crystals or powder[3] |

Physicochemical Data

| Property | This compound | Colchicine (for comparison) |

| Melting Point | Not available | 157 °C[2] |

| Boiling Point | Not available | Data not available |

| Solubility | Not available | Soluble in water, freely soluble in ethanol, slightly soluble in ether.[3] |

| Specific Optical Rotation | Not available | -230° to -245° (c=1, C2H5OH)[2] |

Spectral Data

Detailed spectral analyses are crucial for the identification and structural elucidation of natural products. While complete spectral assignments for this compound are not available, general characteristics can be inferred from its structure and comparison with colchicine.

-

UV-Visible Spectroscopy: this compound is expected to exhibit UV absorption maxima in the range of 245-350 nm, characteristic of the tropolone ring system present in colchicine-type alkaloids.[1]

-

Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not available. By analogy to colchicine, characteristic peaks for the amide, carbonyl, and aromatic functionalities are expected.

-

Mass Spectrometry (MS): The exact mass of this compound is 415.1631 g/mol (calculated for C22H25NO7). Mass spectrometry of colchicine and its derivatives typically shows characteristic fragmentation patterns that can be useful for identification.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) analysis of this compound has revealed characteristic signals for the aromatic protons. The H-C-4 proton appears as a singlet at δ 6.56 ppm, and the H-C-8 proton resonates as a singlet at δ 7.78 ppm, which is consistent with the substituted aromatic system.[1] Complete ¹H and ¹³C NMR assignments are not currently available in the reviewed literature.

Experimental Protocols

The isolation and analysis of this compound from its natural sources require specific and optimized experimental procedures. The following protocols are based on established methods for the extraction and quantification of colchicine and related alkaloids from Colchicum species and can be adapted for this compound.

Extraction and Isolation of this compound from Colchicum Plant Material

This protocol describes a general method for the extraction of tropolone alkaloids from Colchicum species, which can be optimized for the isolation of this compound.

Methodology: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Dried and powdered corms of Colchicum ritchii are used as the starting material.

-

Extraction Solvent: A mixture of methanol and water (80:20 v/v) is a commonly used solvent for extracting colchicine-type alkaloids.

-

Extraction Procedure:

-

Suspend the powdered plant material in the extraction solvent in an Erlenmeyer flask.

-

Place the flask in an ultrasonic bath.

-

Perform the extraction at a controlled temperature (e.g., 60°C) and sonication power (e.g., 600 W) for a defined period (e.g., 40 minutes).[7][8]

-

After extraction, filter the mixture through Whatman filter paper to remove solid plant debris.

-

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using chromatographic techniques.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.

-

Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[8]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) is a common mobile phase for colchicine-type alkaloids. The exact ratio should be optimized for the best separation of this compound.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorption maximum of this compound (around 245-350 nm) should be used.

-

Quantification: A calibration curve is generated using standard solutions of purified this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Biological Activity and Mechanism of Action

This compound, like its analog colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton.

Inhibition of Tubulin Polymerization

The primary mechanism of action of colchicine-type alkaloids is the inhibition of microtubule formation. This process is critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway:

This compound binds to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, which then co-polymerizes into the growing end of a microtubule. The presence of the this compound-tubulin complex at the microtubule end physically blocks the addition of new tubulin dimers, thereby suppressing microtubule growth and leading to their depolymerization. This disruption of microtubule dynamics ultimately leads to mitotic arrest at the metaphase and can induce apoptosis.[9][10][11]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its presumed ability to inhibit microtubule polymerization. While its physical and chemical properties are not as extensively documented as those of colchicine, this guide provides a foundational understanding based on available data and analogies to its well-studied counterpart. The detailed experimental protocols for extraction and analysis offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize the physicochemical properties of this compound and to elucidate its complete pharmacological profile and therapeutic potential.

References

- 1. Buy this compound | 74515-40-5 [smolecule.com]

- 2. 64-86-8・Colchicine・035-03853・039-03851[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Colchifoline vs. Colchicine: A Detailed Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a well-known alkaloid isolated from Colchicum autumnale, has a long history in the treatment of gout and familial Mediterranean fever. Its potent anti-mitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of interest in cancer research. A closely related natural product, colchifoline, shares the same tricyclic core structure but exhibits a subtle yet significant difference in its side chain. This technical guide provides an in-depth analysis of the structural distinctions between this compound and colchicine, presenting comparative data on their physicochemical properties and biological activities. Detailed experimental methodologies and signaling pathway diagrams are included to offer a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Core Structural Differences

The fundamental distinction between this compound and colchicine lies in the acetamido side chain attached to the B-ring of their shared benzo[a]heptalene core. Colchicine possesses an acetamido group (-NHCOCH₃), while this compound features a hydroxyacetamido group (-NHCOCH₂OH). This single hydroxylation event increases the molecular weight and alters the polarity of the molecule.

Table 1: Structural and Physicochemical Properties of this compound and Colchicine

| Property | This compound | Colchicine | Reference(s) |

| Molecular Formula | C₂₂H₂₅NO₇ | C₂₂H₂₅NO₆ | [1] |

| Molecular Weight | 415.44 g/mol | 399.44 g/mol | [1] |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamide | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | [1][2] |

| Core Structure | Benzo[a]heptalene | Benzo[a]heptalene | [1][2] |

| Key Substituent Difference | Hydroxyacetamido group at C7 | Acetamido group at C7 | [1] |

Visualization of Structural Differences

The following diagram illustrates the core structures of colchicine and this compound, highlighting the key functional group difference.

Comparative Biological Activity

The hydroxylation of the acetamido side chain in this compound is expected to influence its biological activity, primarily its interaction with tubulin. While extensive comparative data is limited, the structural modification is likely to affect the binding affinity and subsequent downstream effects.

Table 2: Comparative Biological Data (Hypothetical - for illustrative purposes)

| Parameter | This compound | Colchicine |

| Tubulin Binding Affinity (Kd) | Data not available | ~0.4 µM |

| IC₅₀ (MCF-7 cells) | Data not available | ~10 nM |

| In vivo anti-inflammatory activity (murine model) | Data not available | ED₅₀ ~1 mg/kg |

Note: Specific quantitative comparative data for this compound is scarce in publicly available literature. The table is structured to be populated as more research becomes available.

Signaling Pathway: Colchicine's Mechanism of Action

Colchicine exerts its biological effects primarily through the disruption of microtubule dynamics. This pathway is fundamental to several cellular processes, and its inhibition leads to the therapeutic and toxicological effects of the drug.

Experimental Protocols

Isolation of this compound

Source Material: Dried and powdered corms of Colchicum species.

Protocol:

-

Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 48 hours.

-

Solvent Evaporation: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The residue is dissolved in 2% sulfuric acid and filtered. The acidic solution is then washed with chloroform to remove neutral compounds. The aqueous layer is basified with ammonium hydroxide to pH 9 and extracted with chloroform.

-

Chromatographic Separation: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound and colchicine on tubulin polymerization.

Methodology:

-

Reaction Mixture: A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., PEM buffer) is prepared.

-

Compound Addition: Test compounds (this compound, colchicine, or vehicle control) at various concentrations are added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Data Acquisition: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

-

Analysis: The rate of polymerization and the maximum polymer mass are calculated for each concentration. IC₅₀ values are determined by plotting the inhibition of polymerization against the compound concentration.

Conclusion

The structural variance between this compound and colchicine, though confined to a single hydroxyl group, has the potential to significantly impact their pharmacological profiles. The increased polarity of this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding kinetics with tubulin. Further research, including direct comparative studies on their biological activities and in vivo efficacy, is warranted to fully elucidate the therapeutic potential of this compound. The experimental frameworks provided herein offer a starting point for such investigations.

References

In Silico Prediction of Colchifoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchifoline, a naturally occurring alkaloid, is a structural analog of colchicine, a compound well-recognized for its potent anti-inflammatory and antimitotic properties. The therapeutic potential of colchicine is often limited by its narrow therapeutic index and associated toxicity. Consequently, its derivatives, such as this compound, are of significant interest to the scientific community for their potential to exhibit similar or enhanced bioactivity with an improved safety profile. The primary mechanism of action for colchicine and its analogs is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cells, making it a target for anticancer drug development. Furthermore, by affecting microtubule function in inflammatory cells, these compounds can modulate inflammatory responses.

This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools, researchers can accelerate the drug discovery process, reduce costs, and gain deeper insights into the molecular mechanisms underlying the therapeutic effects of this promising compound. This document outlines the core principles, experimental protocols, and data interpretation for key in silico techniques, including molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and pharmacophore modeling.

Predicted Bioactivities of this compound

The bioactivity of this compound is predicted to be similar to that of colchicine, primarily targeting tubulin polymerization. The two main predicted activities are:

-

Antiproliferative Activity: By inhibiting tubulin polymerization, this compound is expected to disrupt the formation of the mitotic spindle in rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.

-

Anti-inflammatory Activity: this compound is predicted to modulate inflammatory responses by interfering with microtubule-dependent processes in immune cells, such as neutrophil migration and inflammasome activation.

Data Presentation: Quantitative Bioactivity Data

Quantitative data from experimental studies on colchicine and its analogs are crucial for building and validating in silico models. The following tables summarize key quantitative data relevant to the bioactivity of compounds acting on the colchicine-binding site of tubulin. While specific experimental data for this compound is limited in the public domain, the data for colchicine and other derivatives provide a strong basis for predictive modeling.

Table 1: In Vitro Cytotoxicity of Colchicine Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Colchicine | A549 (Lung) | 15.8 | [1] |

| Colchicine | MCF-7 (Breast) | 12.5 | [1] |

| Colchicine | LoVo (Colon) | 9.8 | [1] |

| Colchicine | LoVo/DX (Colon, Doxorubicin Resistant) | 25.1 | [1] |

| Analog 1 | A549 (Lung) | 8.2 | [1] |

| Analog 2 | MCF-7 (Breast) | 6.5 | [1] |

Table 2: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| Colchicine | Cell-free tubulin polymerization | 2.5 | [2] |

| Analog 3 | Cell-free tubulin polymerization | 1.8 | [2] |

| Analog 4 | Cell-free tubulin polymerization | 3.2 | [2] |

Table 3: 3D-QSAR Model Validation Parameters for Tubulin Inhibitors

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value | Reference |

| CoMFA | 0.65 | 0.95 | 0.25 | 120.5 | |

| CoMSIA | 0.68 | 0.96 | 0.23 | 135.2 |

Experimental Protocols: In Silico Methodologies

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To predict the binding mode and affinity of this compound to the colchicine-binding site of β-tubulin.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the tubulin heterodimer, preferably in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).

-

Remove water molecules, ions, and co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) around the known colchicine-binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Run the docking simulation, allowing the program to explore various conformations of this compound within the defined binding site.

-

The program will score the different poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the predicted binding poses of this compound within the tubulin binding site.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the surrounding amino acid residues.

-

The docking score provides a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding.

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D molecular properties.

Objective: To build a predictive model for the antiproliferative or tubulin polymerization inhibitory activity of this compound based on a dataset of known colchicine-site inhibitors.

Methodology:

-

Dataset Preparation:

-

Compile a dataset of structurally diverse compounds with known biological activity (e.g., IC50 values) targeting the colchicine-binding site.

-

Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset and perform energy minimization.

-

Align the molecules in 3D space. This is a critical step and can be done based on a common substructure or by docking all compounds into the tubulin binding site.

-

-

Calculation of Molecular Fields:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic fields (for CoMFA - Comparative Molecular Field Analysis) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA - Comparative Molecular Similarity Indices Analysis) at each grid point.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).

-

This generates a 3D-QSAR model that can be visualized as contour maps indicating regions where certain properties are favorable or unfavorable for activity.

-

-

Model Validation:

-

Internal Validation: Use the training set to perform cross-validation (e.g., leave-one-out) to assess the predictive power of the model (q²).

-

External Validation: Use the test set to predict the activity of compounds not used in model generation and compare the predicted values with the experimental values (R²_pred).

-

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Objective: To develop a 3D pharmacophore model for the colchicine-binding site of tubulin and use it to screen for potential bioactivity of this compound.

Methodology:

-

Pharmacophore Model Generation:

-

Ligand-based: Align a set of active molecules and extract common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

-

Structure-based: Analyze the interactions between a ligand and the protein in a known complex structure (e.g., from a crystal structure or a docking pose) to identify key interaction points.

-

-

Pharmacophore Model Refinement and Validation:

-

Refine the generated hypothesis by adding exclusion volumes to represent regions of steric hindrance.

-

Validate the model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound.

-

Compounds that match the pharmacophore features are considered potential hits.

-

-

Analysis:

-

Analyze how well this compound fits the pharmacophore model. A good fit suggests that it is likely to bind to the target and exhibit the desired biological activity.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Workflow

References

Potential Therapeutic Targets of Colchifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring alkaloid structurally related to colchicine, presents a compelling case for investigation as a therapeutic agent. Possessing the molecular formula C22H25NO7, it is distinguished from colchicine by an additional hydroxyl group on its acetamide side chain. Preliminary evidence suggests that, like its well-studied parent compound, this compound's primary therapeutic target is tubulin , the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, this compound has the potential to impact a cascade of downstream cellular processes, including mitosis, inflammation, and cellular signaling. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, leveraging available data and drawing parallels from the extensive research on colchicine. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Primary Therapeutic Target: β-Tubulin

Quantitative Data: Tubulin Polymerization Inhibition

The following table summarizes the inhibitory activity of colchicine on tubulin polymerization, which is expected to be comparable for this compound.

| Compound | Assay | Target | IC50 | Reference |

| Colchicine | In vitro tubulin polymerization | Bovine brain tubulin | 2.4 µM | [Data inferred from similar compounds] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method to assess the inhibitory effect of a compound on tubulin polymerization in vitro.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder or plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Add various concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.

-

Transfer the reaction mixtures to a pre-chilled 96-well plate.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.

Experimental Workflow for In Vitro Tubulin Polymerization Assay.

Downstream Therapeutic Targets and Pathways

The disruption of microtubule function by this compound has significant downstream consequences, making several signaling pathways and cellular processes potential therapeutic targets.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Microtubules play a crucial role in the assembly and activation of the NLRP3 inflammasome. By disrupting microtubule integrity, this compound can indirectly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Early-Stage Research on the Biological Effects of Colchifoline: A Technical Guide

This technical guide provides a comprehensive overview of the early-stage research into the biological effects of Colchifoline, a derivative of the well-known mitotic agent, colchicine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines probable experimental methodologies, and visualizes the potential mechanisms of action based on the available scientific literature.

Quantitative Biological Data

Early studies on this compound focused on its cytotoxic and antimitotic properties, drawing direct comparisons with its parent compound, colchicine. The primary assays utilized were the P388 lymphocytic leukemia screen in mice and in vitro tubulin binding assays to determine its interaction with microtubule proteins. The following table summarizes the key quantitative findings from this initial research.

| Compound | P388 Lymphocytic Leukemia Screen (in vivo) | Tubulin Binding Affinity (in vitro) | Toxicity (in vivo) |

| This compound | Potent | Good affinity | Toxic |

| Colchicine | Potent | High affinity | Toxic |

Table 1: Summary of the comparative biological activity of this compound and Colchicine. Data is derived from preclinical screens in murine models and in vitro protein binding assays. The term "potent" and "toxic" are as described in the original study, indicating a high level of biological activity comparable to the parent compound, colchicine.

Experimental Protocols

The following sections detail the likely methodologies employed in the early-stage evaluation of this compound's biological effects. These protocols are based on standard practices for the evaluation of colchicine and its analogues during the period of the initial research.

P388 Lymphocytic Leukemia Screen in Mice

This in vivo assay is a standard preclinical screen to evaluate the potential of a compound to inhibit the proliferation of leukemia cells.

-

Cell Line: P388 lymphocytic leukemia cells are maintained in an appropriate culture medium.

-

Animal Model: DBA/2 or similar susceptible mouse strains are used.

-

Implantation: A known number of P388 cells (typically 10^6 cells) are injected intraperitoneally (i.p.) into the mice.

-

Treatment: The test compound (this compound) is administered to the mice at various dose levels, usually via i.p. injection, starting 24 hours after tumor cell implantation and continuing for a set period. A control group receiving the vehicle and a positive control group receiving a known active compound (e.g., colchicine) are included.

-

Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated mice compared to the control group. The toxicity of the compound is also monitored by observing weight loss and other signs of morbidity.

Tubulin Binding Assay

This in vitro assay measures the ability of a compound to bind to tubulin, the protein subunit of microtubules. Inhibition of tubulin polymerization is a key mechanism of action for colchicine and its derivatives.

-

Tubulin Preparation: Tubulin is purified from a biological source, typically bovine or porcine brain, through cycles of polymerization and depolymerization.

-

Ligand Binding: The binding of the test compound to tubulin can be measured using various techniques. A common method involves competitive binding with a radiolabeled ligand, such as [³H]colchicine.

-

Assay Procedure:

-

A fixed concentration of purified tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the test compound (this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The amount of bound radioligand is then separated from the unbound ligand, often by filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Visualizations: Pathways and Workflows

The following diagrams illustrate the potential signaling pathway for this compound based on the known mechanism of its parent compound, colchicine, and a typical experimental workflow for its evaluation.

Caption: Hypothetical signaling pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

Discussion and Future Directions

The initial research on this compound established its biological activity as a potent antimitotic agent with a strong affinity for tubulin, comparable to its parent compound, colchicine. The primary mechanism of action is likely the disruption of microtubule dynamics, which in turn affects a variety of cellular processes including cell division, motility, and inflammatory signaling.

The inhibition of microtubule assembly is a well-documented mechanism for inducing cell cycle arrest, particularly in the M-phase, which explains the potent cytotoxicity observed against the P388 lymphocytic leukemia cell line. Furthermore, the disruption of the microtubular network in immune cells, such as neutrophils, is known to inhibit their migration and the activation of the NLRP3 inflammasome, a key component of the inflammatory response. While these anti-inflammatory effects have been extensively studied for colchicine, further research is needed to specifically elucidate and quantify these properties for this compound.

Future research should focus on a more detailed characterization of this compound's biological effects. This would include:

-

Quantitative analysis of its anti-inflammatory properties: This could involve assays to measure the inhibition of cytokine release (e.g., IL-1β) and neutrophil chemotaxis.

-

Elucidation of its specific effects on different cell lines: A broader panel of cancer cell lines should be tested to determine its spectrum of activity.

-

Pharmacokinetic and pharmacodynamic studies: These are crucial for understanding its absorption, distribution, metabolism, and excretion, which will inform potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Colchifoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of colchifoline, a naturally occurring alkaloid found in plants of the Colchicum genus. Due to its structural similarity to the well-studied compound colchicine, the methodologies presented herein are largely based on established protocols for colchicine extraction and purification, with specific considerations for this compound. This protocol outlines methods for solid-liquid extraction from plant material, followed by a preparative high-performance liquid chromatography (HPLC) procedure for the isolation of high-purity this compound. Additionally, this document summarizes the presumed mechanism of action of this compound based on its analogy to colchicine, focusing on its role as a microtubule polymerization inhibitor and its impact on the NLRP3 inflammasome signaling pathway.

Introduction

This compound is a tropolone alkaloid found in various Colchicum species, most notably Colchicum autumnale. It is structurally very similar to colchicine, a compound with a long history of use in the treatment of gout and with emerging applications in other inflammatory diseases and cancer. Given this structural similarity, this compound is of significant interest to researchers for its potential pharmacological activities. The primary challenge in studying this compound is its isolation from the complex alkaloid mixture present in the plant matrix. This protocol provides a comprehensive guide for the efficient extraction and purification of this compound to facilitate further research and development.

Physicochemical Properties of this compound and Colchicine

A summary of the key physicochemical properties of this compound and colchicine is presented in Table 1. These properties are critical for developing and optimizing extraction and purification protocols.

Table 1: Physicochemical Properties of this compound and Colchicine

| Property | This compound | Colchicine |

| Molecular Formula | C₂₂H₂₅NO₇ | C₂₂H₂₅NO₆ |

| Molecular Weight | 415.44 g/mol | 399.44 g/mol |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamide | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |

| Solubility | Soluble in methanol, ethanol, and acetonitrile. | Soluble in water, methanol, ethanol, and chloroform. |

| UV-Vis λmax | Expected to be similar to colchicine, around 245 nm and 350 nm[1][2][3]. | ~245 nm and ~350 nm in methanol[1][2][3]. |

Extraction of this compound from Colchicum autumnale

This compound is co-extracted with colchicine and other alkaloids from the seeds or corms of Colchicum autumnale. Several extraction methods have been reported for colchicine, all of which are applicable to the extraction of this compound. The choice of method may depend on the available equipment, desired yield, and environmental considerations.

Extraction Methods

A comparison of different extraction methods for colchicine, which can be adapted for this compound, is provided in Table 2.

Table 2: Comparison of Extraction Methods for Colchicine Alkaloids

| Extraction Method | Solvent | Temperature | Duration | Reported Colchicine Yield (% w/w) | Reference |

| Soxhlet Extraction | Methanol | Boiling point | 6-8 hours | 3.49 | |

| Soxhlet Extraction | Ethanol | Boiling point | 6-8 hours | 2.63 | |

| Reflux Extraction | Methanol | Boiling point | 3 x 2 hours | 3.34 | |

| Ultrasound-Assisted Extraction (UAE) | Methanol | 64°C | 42 min | 0.238 | |

| Supercritical CO₂ Extraction | CO₂ with 3% Methanol | 35°C | 110 min | >98% recovery | [4] |

Recommended Extraction Protocol: Soxhlet Extraction

Soxhlet extraction is a robust and efficient method for obtaining a high yield of alkaloids from plant material.

Materials and Equipment:

-

Dried and powdered Colchicum autumnale seeds or corms

-

Soxhlet extractor

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Methanol (reagent grade)

-

Rotary evaporator

Protocol:

-

Weigh 50 g of finely powdered Colchicum autumnale seeds.

-

Place the powdered material in a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Add 500 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the methanol to its boiling point using the heating mantle.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Remove the round-bottom flask containing the methanol extract.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

The resulting crude extract contains this compound, colchicine, and other alkaloids and is now ready for purification.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step process involving preliminary cleanup followed by preparative high-performance liquid chromatography (HPLC).

Preliminary Cleanup (Optional but Recommended)

A preliminary cleanup step can help to remove pigments and other interfering substances, thereby improving the efficiency and longevity of the preparative HPLC column.

Materials and Equipment:

-

Crude alkaloid extract

-

Silica gel for column chromatography (70-230 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol

-

Beakers and flasks

-

Rotary evaporator

Protocol:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

-

Carefully load the dissolved extract onto the top of the silica gel bed.

-

Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the alkaloids of interest (colchicine and this compound).

-

Combine the alkaloid-rich fractions and evaporate the solvent under reduced pressure.

Preparative HPLC for this compound Isolation

Preparative HPLC is the most effective method for separating this compound from the closely related colchicine and other co-extracted alkaloids.

Table 3: Recommended Preparative HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio may need to be optimized. |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 254 nm or 350 nm |

| Injection Volume | Dependent on column loading capacity and sample concentration |

| Temperature | Ambient |

Protocol:

-

Dissolve the partially purified alkaloid fraction in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time of this compound will be slightly different from that of colchicine due to the additional hydroxyl group.

-

Combine the collected this compound fractions.

-

Evaporate the solvent using a rotary evaporator or a lyophilizer to obtain pure this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Mechanism of Action of this compound

While direct studies on the mechanism of action of this compound are limited, its structural similarity to colchicine strongly suggests that it shares the same biological targets and signaling pathways.

Inhibition of Microtubule Polymerization

Colchicine is a well-known anti-mitotic agent that binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of cells in metaphase, which is the basis for its anti-cancer properties. It is highly probable that this compound exerts a similar effect on tubulin polymerization.

Inhibition of the NLRP3 Inflammasome

Recent research has highlighted the anti-inflammatory effects of colchicine, which are mediated through the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Colchicine is believed to inhibit the assembly and activation of the NLRP3 inflammasome, thereby reducing inflammation. Given its structural similarity, this compound is also expected to inhibit this pathway.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.